N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride
Description
N-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a carboxamide group at position 7 and an N-methyl substituent on the tetrahydroisoquinoline scaffold. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)9-3-2-8-4-5-13-7-10(8)6-9;/h2-3,6,13H,4-5,7H2,1H3,(H,12,14);1H |
InChI Key |
SQESBGGIBAAXPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline scaffold. The reaction conditions often include acidic catalysts and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Reactions at the Tetrahydroisoquinoline Core
The bicyclic tetrahydroisoquinoline scaffold undergoes regioselective nucleophilic reactions. The C1 position is particularly reactive due to electron density modulation by the adjacent N-methyl group:
-
Lithiation at C1 : Treatment with LiDA-KOR superbase (lithium diisopropylamide/potassium tert-butoxide) in THF at −78°C induces C1 lithiation, enabling cyclization with epoxides to form tricyclic products (Table 1) .
-
Electrophilic Aromatic Substitution : The aromatic ring undergoes nitration or halogenation at the para position relative to the carboxamide group under acidic conditions.
Table 1 : Yields and diastereoselectivity of tricyclic products via C1 lithiation
| Entry | R₃ | R₄ | Yield (%) | Product Configuration |
|---|---|---|---|---|
| 1 | H | H | 66 | trans-7a |
| 2 | 6-OMe | 7-OMe | 71 | trans-7b |
| 3 | 5-F | H | 76 | trans-7d |
Cyclization and Ring Expansion
The carboxamide group participates in intramolecular cyclization:
-
BF₃-Mediated Cyclization : Reaction with BF₃·OEt₂ promotes ring expansion via aza-Prins cyclization, yielding seven-membered azepane derivatives (60–75% yields) .
-
Reductive Amination : The tertiary amine facilitates reductive amination with aldehydes/ketones under H₂/Pd-C, forming spirocyclic architectures .
Catalytic Hydrogenation and Functionalization
The compound undergoes hydrogenation and catalytic transformations:
-
Hydrogenolysis : Pd-C-mediated hydrogenation cleaves the N-methyl group, yielding 1,2,3,4-tetrahydroisoquinoline-7-carboxamide (85–90% conversion) .
-
Asymmetric Transfer Hydrogenation (ATH) : Using (R,R)-RuTsDPEN catalyst, enantioselective reduction of ketones generates chiral alcohols with >90% ee .
Table 2 : Catalytic hydrogenation selectivity data
| Catalyst | Substrate | Selectivity (κ:μ:δ) | Kₑ (nM) |
|---|---|---|---|
| 4-Me-PDTic | κ Opioid | 645:1:>8100 | 0.37 |
Condensation and Multicomponent Reactions
The carboxamide group enables condensation reactions:
-
Pictet–Spengler Cyclization : Under acidic conditions, reacts with aldehydes to form β-carboline derivatives (70–80% yields) .
-
Nitroaldol Addition : Catalyzed by coordination complexes (e.g., 5a ), achieves 70% conversion with 54.5% enantiomeric excess (Table 3) .
Table 3 : Nitroaldol reaction performance with coordination catalyst 5a
| Substrate | Time (days) | Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 10 | 20 | 70 | 54.5 |
| 2-Nitrobenzaldehyde | 15 | 0 | 30 | 61.7 |
Functional Group Interconversion
The carboxamide group undergoes hydrolysis and coupling:
-
Hydrolysis : LiOH in THF/MeOH converts the carboxamide to a carboxylic acid (quantitative yield) .
-
Peptide Coupling : EDC/HOBt-mediated coupling with amines generates secondary amides (85–95% yields) .
Stereochemical Modifications
The chiral center at C7 influences stereochemical outcomes:
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. Additionally, the compound has free radical scavenging properties and can antagonize the glutamatergic system, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tetrahydroisoquinoline derivatives, emphasizing substituent positions, functional groups, molecular formulas, and biological notes:
Key Structural and Functional Insights:
Positional Isomerism :
- Carboxamide at position 7 (target compound) vs. 3 (e.g., N-(oxan-4-yl) analog) may alter electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
- Esters (e.g., ethyl carboxylates in ) exhibit lower polarity compared to carboxamides, affecting bioavailability .
Bulky substituents (e.g., oxan-4-yl or cyclopentyl groups in ) may sterically hinder receptor binding or metabolic degradation .
Biological Relevance: The N-methyl group is common in CNS-targeting drugs (e.g., sertraline) to improve blood-brain barrier penetration . MPTP’s neurotoxicity underscores the importance of structural specificity in tetrahydroisoquinoline/pyridine derivatives .
Biological Activity
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and neurodegenerative disorders.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a carboxamide substituent that contributes to its pharmacological properties. The molecular formula is CHNO·HCl, and it exhibits several functional groups that enhance its biological activity.
This compound acts through multiple mechanisms:
- Monoamine Oxidase Inhibition : This compound inhibits monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases.
- Free Radical Scavenging : The compound exhibits antioxidant properties, scavenging free radicals and thereby reducing oxidative stress, which is implicated in various neurodegenerative conditions.
- Glutamate Antagonism : It may also antagonize the glutamatergic system, providing neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's and Parkinson's diseases .
Neuroprotective Effects
Research indicates that this compound demonstrates significant neuroprotective effects. Studies show that it can protect dopaminergic neurons from various neurotoxins (e.g., 6-hydroxydopamine) in vitro. For instance, one study reported that this compound could mitigate the neurotoxic effects of substances known to induce oxidative stress in mesencephalic neurons .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in various experimental models, suggesting its potential utility in treating inflammatory conditions associated with neurodegeneration .
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. Specifically, compounds related to this compound demonstrated effective inhibition of viral replication in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the tetrahydroisoquinoline scaffold can lead to significant changes in potency and selectivity for biological targets. For example:
| Compound | MAO Inhibition IC (μM) | Neuroprotective Activity | Antiviral Activity |
|---|---|---|---|
| N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | 0.5 | High | Moderate |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 0.3 | Moderate | Low |
| Salsolinol | 20 | Low | None |
Case Studies and Research Findings
- Neuroprotection : A study examined the effects of N-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons exposed to neurotoxic agents. The results indicated that this compound significantly reduced cell death and oxidative stress markers compared to controls .
- Antiviral Testing : In another study focused on SARS-CoV-2 replication inhibition using Vero E6 cells, N-methyl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their efficacy. Results showed that certain derivatives exhibited EC values comparable to established antiviral agents like chloroquine .
- Inflammation Reduction : Research involving animal models of inflammation demonstrated that treatment with N-methyl-1,2,3,4-tetrahydroisoquinoline derivatives resulted in decreased levels of inflammatory cytokines and markers associated with neuroinflammation .
Q & A
Basic Research Questions
Q. How can researchers synthesize N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride, and what are critical optimization steps?
- Methodological Answer : Synthesis often involves cyclization of carbamate intermediates with aldehydes under acidic conditions. For example, trifluoroacetic acid (TFA) is used to facilitate Pictet-Spengler-type cyclization at elevated temperatures (e.g., 70°C). Key steps include:
- Purification via silica gel chromatography to isolate intermediates.
- Monitoring reaction progress using TLC or HPLC.
- Optimizing substituent positions (e.g., methoxy or ethoxy groups) to enhance yield, as seen in analogous tetrahydroisoquinoline syntheses .
Q. What analytical methods are recommended for assessing purity and structural integrity?
- Methodological Answer : Reverse-phase HPLC with UV detection (220 nm) is standard. Use a C18 column (5 µm packing) and a mobile phase of buffer (e.g., ammonium phosphate, pH 4.2) and methanol (52:48). System suitability criteria include tailing factors ≤1.3 and relative standard deviation ≤2.0% for replicate injections . Mass spectrometry (MS) and NMR (1H/13C) further confirm molecular identity and regiochemistry .
Q. How can researchers evaluate antiproliferative activity in preclinical models?
- Methodological Answer : Use murine models such as dimethylhydrazine-induced colorectal cancer. Administer the compound intraperitoneally, monitor tumor burden via histopathology, and compare treated vs. control groups for inhibition rates. Dose-response studies (e.g., 10–50 mg/kg) and endpoints like tumor size/weight are critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for hazardous chemicals. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. For disposal, neutralize acidic residues before incineration. Documented training for "experienced personnel only" is mandatory, as per safety data sheets .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy, sulfonyl groups) impact bioactivity and receptor binding?
- Methodological Answer : Substituents at the 7-position (e.g., methoxy) enhance lipophilicity and blood-brain barrier penetration, as shown in tetrahydroisoquinoline analogs targeting opioid receptors. Methylsulfonyl groups at the 2-position increase metabolic stability. Computational docking (e.g., AutoDock Vina) and SAR studies can predict binding affinities to targets like monoamine transporters .
Q. How can contradictory data on neurotoxic potential be resolved?
- Methodological Answer : Compare structural similarities to known neurotoxins (e.g., MPTP) using molecular modeling. Conduct in vitro assays (e.g., SH-SY5Y neuronal cells) to assess dopaminergic toxicity. In vivo microdialysis in rodents can measure striatal dopamine depletion, paralleling MPTP-induced parkinsonism models .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer : Salt formation (e.g., hydrochloride) enhances aqueous solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve formulation stability. Pharmacokinetic profiling (e.g., IV/PO administration in rats) with LC-MS/MS quantitation identifies optimal dosing regimens .
Q. How can researchers address discrepancies in impurity profiles across synthesis batches?
- Methodological Answer : Implement orthogonal analytical methods:
- HPLC-DAD : Detect impurities at 0.10% threshold.
- LC-HRMS : Identify unknown impurities via exact mass.
- Stability studies : Stress testing (heat, light, humidity) under ICH guidelines reveals degradation pathways. Adjust synthetic steps (e.g., recrystallization) to minimize byproducts like racemic mixtures .
Q. What computational tools are effective for predicting metabolic pathways?
- Methodological Answer : Use in silico platforms (e.g., Schrödinger’s ADMET Predictor, MetaSite) to model Phase I/II metabolism. Validate with microsomal incubations (human/rat liver S9 fractions) and UPLC-QTOF analysis. Key metabolites (e.g., hydroxylated or glucuronidated derivatives) guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
